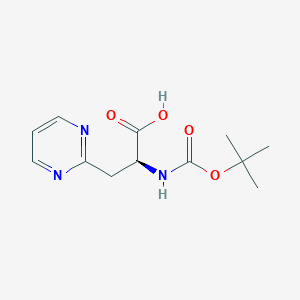

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

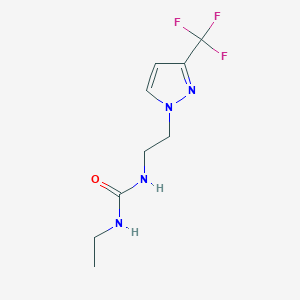

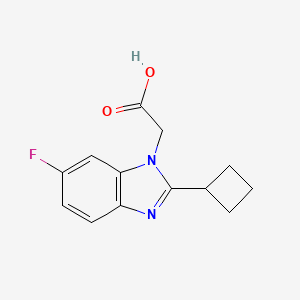

“(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring and the Boc-protected amino group. The stereochemistry at the chiral center would be determined by the (S)-configuration .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the reactivity of the pyrimidine ring and the Boc-protected amino group. The Boc group could be removed under acidic conditions to reveal the free amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the pyrimidine ring and the Boc-protected amino group. It would likely be soluble in organic solvents and could potentially form hydrogen bonds due to the presence of the amino and carboxylic acid groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid and its derivatives have been extensively studied for their utility in synthetic chemistry, particularly in the preparation of heterocyclic β-amino acids and peptide mimics. For instance, a method involving Heck coupling and Michael addition was employed to synthesize β-amino-5-pyrimidinepropanoic esters, demonstrating the compound's relevance in peptide and peptidomimetic synthesis (Bovy & Rico, 1993). Additionally, the utility of tert-butoxycarbonylation of amines using H3PW12O40 showcases an efficient and environmentally benign catalyst for the protection of amines, highlighting the compound's significance in the synthesis of N-Boc protected amino acids (Heydari et al., 2007).

Chemical Reactions and Mechanisms

The compound's versatility is further evidenced by its application in the synthesis of novel electrophilic building blocks for enantiomerically pure compounds (EPCs), such as the preparation of novel bromination products and their conversion into chiral derivatives of pyruvic acid, showcasing its potential in the synthesis of biologically active molecules (Zimmermann & Seebach, 1987). The synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from this compound further highlights its application in generating structures with significant anti-microbial activity (Pund et al., 2020).

Applications in Medicinal Chemistry

Although the request specifically excludes information related to drug use, dosage, and side effects, it is worth mentioning that derivatives of this compound play critical roles in the development of bioconjugates for biosensing and biomedical applications. This is exemplified by the synthesis of functionalized ruthenium(II) polypyridyl complexes and their photoinduced CO-release studies, presenting a new class of PhotoCORMs for potential therapeutic use (Bischof et al., 2013).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-2-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-8(10(16)17)7-9-13-5-4-6-14-9/h4-6,8H,7H2,1-3H3,(H,15,18)(H,16,17)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNPEBZYTRJLKC-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=NC=CC=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=NC=CC=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Cyclopropylamino)methyl]cyclobutan-1-ol](/img/structure/B2760841.png)

![2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2760843.png)

![2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol](/img/structure/B2760851.png)

![4,7-Dimethyl-2-[(4-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2760854.png)

![[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2760856.png)

![2,6-dichloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2760858.png)